
5-bromo-6-oxo-N-(2-phenylethyl)pyran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-6-oxo-N-(2-phenylethyl)pyran-3-carboxamide is a heterocyclic compound that features a pyran ring substituted with a bromine atom, a phenylethyl group, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-oxo-N-(2-phenylethyl)pyran-3-carboxamide can be achieved through a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction typically proceeds via a tandem Knoevenagel–Michael protocol, which is known for its efficiency and high atom economy. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the multicomponent reaction process. This would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-6-oxo-N-(2-phenylethyl)pyran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
5-bromo-6-oxo-N-(2-phenylethyl)pyran-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-bromo-6-oxo-N-(2-phenylethyl)pyran-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-6-oxo-N-(2-phenylethyl)pyran-2-carboxamide: Similar structure but with a different position of the carboxamide group.
6-oxo-N-(2-phenylethyl)pyran-3-carboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-bromo-6-oxo-N-(2-phenylethyl)pyridine-3-carboxamide: Contains a pyridine ring instead of a pyran ring, which can influence its chemical properties and applications.
Uniqueness
5-bromo-6-oxo-N-(2-phenylethyl)pyran-3-carboxamide is unique due to the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s biological activity
Propiedades
Número CAS |
672282-33-6 |
|---|---|
Fórmula molecular |
C14H12BrNO3 |
Peso molecular |
322.15 g/mol |
Nombre IUPAC |
5-bromo-6-oxo-N-(2-phenylethyl)pyran-3-carboxamide |
InChI |
InChI=1S/C14H12BrNO3/c15-12-8-11(9-19-14(12)18)13(17)16-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,16,17) |
Clave InChI |
JRHLHQPNLALCLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)C2=COC(=O)C(=C2)Br |
Solubilidad |
9.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


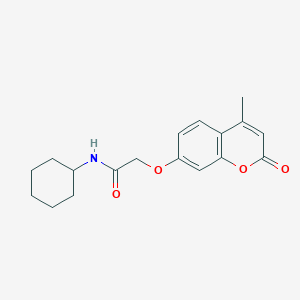

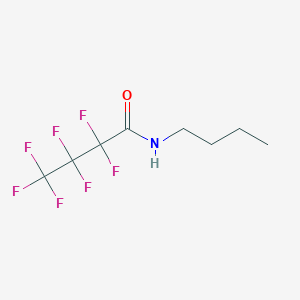
![4-[(1,1-Dimethylethoxy)carbonyl]-I+/--methyl-L-phenylalanine](/img/structure/B14157450.png)
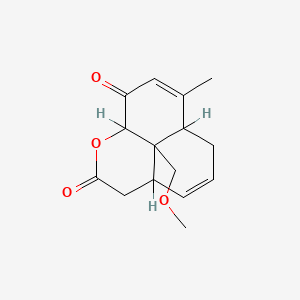

![(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B14157468.png)
![1-[5-(3-Methoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B14157480.png)
![2-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14157481.png)

![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-(2-methylphenyl)arsanyl]sulfanylpropanoic acid](/img/structure/B14157491.png)
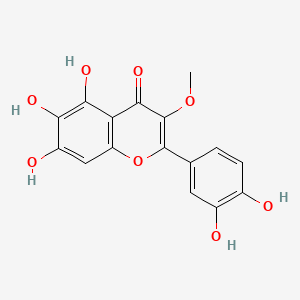
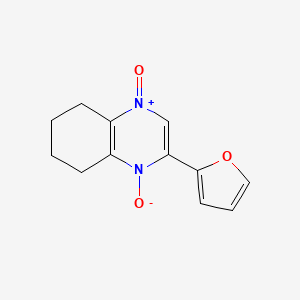
![(4-Chloro-2-nitrophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B14157521.png)
